molecular formula C7H10F2O B13340072 1-Allyl-3,3-difluorocyclobutan-1-ol

1-Allyl-3,3-difluorocyclobutan-1-ol

Cat. No.: B13340072
M. Wt: 148.15 g/mol
InChI Key: VYADTCAJZPFEFR-UHFFFAOYSA-N
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Description

1-Allyl-3,3-difluorocyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with an allyl group and two fluorine atoms at the 3-position, along with a hydroxyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3,3-difluorocyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of allyl alcohol with a difluorocyclobutane derivative in the presence of a strong base. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

    Catalysts: Transition metal catalysts such as palladium or nickel complexes

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3,3-difluorocyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of 1-allyl-3,3-difluorocyclobutanone.

    Reduction: Formation of 1-allyl-3,3-difluorocyclobutane.

    Substitution: Formation of 1-allyl-3,3-difluorocyclobutan-1-halide.

Scientific Research Applications

1-Allyl-3,3-difluorocyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of novel materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Allyl-3,3-difluorocyclobutan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the allyl group can participate in π-π interactions. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electronic distribution within the molecule.

Comparison with Similar Compounds

  • 1-Allyl-3-fluorocyclobutan-1-ol
  • 1-Allyl-3,3-dichlorocyclobutan-1-ol
  • 1-Allyl-3,3-dibromocyclobutan-1-ol

Uniqueness: 1-Allyl-3,3-difluorocyclobutan-1-ol is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to its analogs. The difluoro substitution enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.

Properties

Molecular Formula

C7H10F2O

Molecular Weight

148.15 g/mol

IUPAC Name

3,3-difluoro-1-prop-2-enylcyclobutan-1-ol

InChI

InChI=1S/C7H10F2O/c1-2-3-6(10)4-7(8,9)5-6/h2,10H,1,3-5H2

InChI Key

VYADTCAJZPFEFR-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CC(C1)(F)F)O

Origin of Product

United States

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